molecular formula C17H21N3O4 B3795926 4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid

4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B3795926
M. Wt: 331.4 g/mol
InChI Key: YRKAUFZRGANZOX-LSDHHAIUSA-N
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Description

The compound “4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . The molecule also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and chiral centers. The compound contains a piperidine ring and a pyrazole ring, both of which are common structural elements in many pharmaceuticals and natural products .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the pyrazole ring could potentially undergo various substitution reactions . The piperidine ring could also participate in various reactions due to the presence of the nitrogen atom .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. The synthesis of this compound could also be optimized for potential industrial applications .

Properties

IUPAC Name

4-[[(3S,4S)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-13-4-2-3-11(7-13)14-5-6-20(10-15(14)21)9-12-8-18-19-16(12)17(22)23/h2-4,7-8,14-15,21H,5-6,9-10H2,1H3,(H,18,19)(H,22,23)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKAUFZRGANZOX-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(CC2O)CC3=C(NN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCN(C[C@H]2O)CC3=C(NN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid

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